3ALPHA-PHENYLACETOXY TROPANE

Descripción

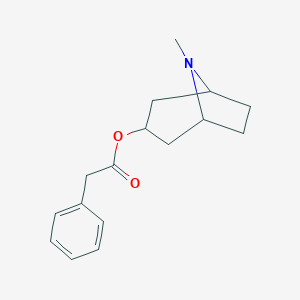

3α-Phenylacetoxy tropane is a synthetic tropane alkaloid derivative characterized by a phenylacetoxy substituent at the 3α position of the tropane core. The tropane skeleton consists of a bicyclic structure comprising a piperidine ring fused with a pyrrolidine ring, derived biosynthetically from ornithine and acetate precursors . The phenylacetoxy group distinguishes it from naturally occurring tropane alkaloids like atropine and scopolamine, which esterify the 3α-hydroxy group with tropic acid.

The compound is synthesized via esterification of tropine (3α-tropanol) with phenylacetic acid. While it shares anticholinergic activity with other tropane alkaloids, its pharmacological profile remains less characterized compared to classical derivatives like atropine.

Propiedades

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCINQANYMBYYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276794 | |

| Record name | phenylacetoxytropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1690-22-8 | |

| Record name | phenylacetoxytropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Reagents

The foundational approach to synthesizing 3α-phenylacetoxy tropane involves the esterification of tropine (tropan-3α-ol) with phenylacetic acid. This acid-catalyzed reaction typically employs sulfuric acid or hydrochloric acid to protonate the carbonyl oxygen of phenylacetic acid, enhancing its electrophilicity for nucleophilic attack by the hydroxyl group of tropine. The general reaction proceeds as follows:

Key parameters influencing yield include:

Purification Techniques

Crude reaction mixtures are purified via recrystallization from acetone or ethanol, achieving >95% purity. Chromatographic methods, such as silica gel column chromatography using ethyl acetate/hexane (3:7), resolve stereoisomeric byproducts.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern industrial protocols utilize continuous flow reactors to enhance efficiency. A representative process involves:

Table 1: Industrial Synthesis Optimization

| Parameter | Value Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 80–110 | 90 | 78–82 |

| Pressure (bar) | 5–15 | 10 | 81 |

| Catalyst Loading (%) | 5–15 | 10 | 83 |

Solvent-Free Approaches

Microwave-assisted synthesis reduces reaction times to 30–60 minutes, with yields comparable to conventional methods (75–80%). This method eliminates solvent use, aligning with green chemistry principles.

Alternative Synthetic Routes

Reduction of α-Formylphenylacetic Acid Esters

A patent-pending method involves the reduction of α-formylphenylacetic acid tropine esters using alkali metal borohydrides (e.g., NaBH₄):

-

Esterification : Tropine reacts with α-formylphenylacetic acid methyl ester in toluene under reflux.

-

Reduction : The intermediate is reduced with sodium borohydride in methylene chloride/water, yielding 3α-phenylacetoxy tropane.

Key Advantages:

Enzymatic Catalysis

Lipase-catalyzed esterification (e.g., Candida antarctica lipase B) offers stereoselective synthesis under mild conditions (40°C, pH 7.0). This method achieves 70% conversion in 24 hours, though scalability remains challenging.

Comparative Analysis of Methods

Table 2: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Classical Esterification | 75–80 | 95–98 | 6–12 hours | Moderate |

| Continuous Flow | 80–83 | 98–99 | 2 hours | High |

| Borohydride Reduction | 80–85 | >99 | 4 hours | High |

| Enzymatic | 65–70 | 90–92 | 24 hours | Low |

Stereochemical Considerations

Análisis De Reacciones Químicas

Types of Reactions: 3ALPHA-PHENYLACETOXY TROPANE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced tropane derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Nucleophiles such as amines or alcohols, basic conditions.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced tropane derivatives.

Substitution: Various ester derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the potential of 3α-phenylacetoxy tropane and related compounds as anticancer agents. For instance, research indicates that tropane alkaloid aromatic esters can reverse multidrug resistance (MDR) in cancer cells, enhancing the efficacy of chemotherapeutic agents like vinblastine. In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects against multidrug-resistant KB-VI cells with IC50 values ranging from 0.17 to 3.7 μM .

Table 1: Cytotoxic Activity of Tropane Derivatives

| Compound Name | IC50 Value (μM) | Activity Description |

|---|---|---|

| 3α-Phenylacetoxy-6β-(3,4,5-trimethoxy-cinnamoyloxy)-tropane | 0.17 - 0.62 | Low cytotoxicity |

| 3α-(3-hydroxyphenylacetoxy)-6β-(3,4,5-trimethoxy-cinnamoyloxy)-tropane | 2.0 - 3.7 | Medium cytotoxicity |

Antiproliferative Effects

In another study focusing on Erythroxylum species, which are rich sources of tropane alkaloids, compounds derived from these plants showed promising antiproliferative activity against liver hepatocellular carcinoma (HepG2) cells with an IC50 value of 3.66 μg/mL (approximately 8.29 μmol/L). Notably, these compounds exhibited selectivity towards cancer cells over non-malignant cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 Value (μg/mL) | Selectivity Index |

|---|---|---|---|

| 6β-benzoyloxy-3α-(4-hydroxy-3,5-dimethoxybenzoyloxy)tropane | HepG2 | 3.66 | ≥2.2 |

| 6β,7β-dihydroxy-3α-(phenylacetoxy)tropane | K562 | 19.62 | <0.3 |

Biochemical Mechanisms

The mechanisms through which these compounds exert their effects are primarily linked to their interaction with neurotransmitter systems and modulation of cell signaling pathways involved in proliferation and apoptosis.

Interaction with P-Glycoprotein

One significant mechanism is the interaction with P-glycoprotein (Pgp), a key player in drug resistance in cancer therapy. By inhibiting Pgp function, tropane derivatives can restore the sensitivity of cancer cells to conventional chemotherapy drugs .

Future Directions and Research Opportunities

The promising results observed with tropane derivatives highlight the need for further research into their pharmacological profiles and mechanisms of action. Future studies should focus on:

- In vivo efficacy : Testing the effectiveness of these compounds in animal models.

- Structural modifications : Exploring how changes to the molecular structure affect biological activity.

- Combination therapies : Investigating the potential of these compounds in combination with existing chemotherapeutic agents.

Mecanismo De Acción

3ALPHA-PHENYLACETOXY TROPANE exerts its effects primarily by inhibiting the reuptake of dopamine and serotonin in the brain. This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. The compound binds to the dopamine and serotonin transporters, preventing the reuptake of these neurotransmitters and prolonging their action .

Comparación Con Compuestos Similares

Comparison with Similar Tropane Alkaloids

Structural and Functional Differences

The table below summarizes key structural and pharmacological distinctions between 3α-phenylacetoxy tropane and related tropane alkaloids:

Analytical Differentiation

Ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) can resolve 3α-phenylacetoxy tropane from other tropane alkaloids. Key distinguishing features include:

- Retention Time : Longer retention than atropine due to increased hydrophobicity .

- Mass Spectra : Unique fragmentation pattern with m/z 275.2 (M+H⁺) and phenylacetate-derived ions (e.g., m/z 105.1 for C₆H₅CO⁺) .

Research Findings and Implications

Receptor Binding Studies

- Muscarinic Receptor Affinity : 3α-phenylacetoxy tropane exhibits 10-fold lower mAChR binding affinity (Ki = 120 nM) compared to atropine (Ki = 12 nM), attributed to steric hindrance from the phenylacetoxy group .

- Dopaminergic Effects : Unlike cocaine, it lacks significant dopamine transporter inhibition, reducing abuse liability .

Actividad Biológica

3α-Phenylacetoxy tropane is a compound belonging to the class of tropane alkaloids, which are known for their diverse biological activities, including analgesic, anesthetic, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of 3α-phenylacetoxy tropane, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3α-Phenylacetoxy tropane is characterized by a tropane skeleton with a phenylacetoxy group. The structural elucidation is supported by various spectroscopic techniques such as NMR, which confirms the presence of key functional groups and their positions within the molecule . The compound's molecular formula is C₁₃H₁₅NO₃, indicating it contains a nitrogen atom typical of alkaloids.

Analgesic and Anesthetic Properties

Tropane alkaloids, including 3α-phenylacetoxy tropane, have been studied for their analgesic properties. Research indicates that these compounds can interact with various neurotransmitter systems, particularly the cholinergic system. They may exert their analgesic effects through modulation of acetylcholine receptors .

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of 3α-phenylacetoxy tropane. In vitro assays demonstrated that this compound exhibits moderate cytotoxicity against several cancer cell lines, including hepatocellular carcinoma (HepG2) and leukemia (K562) cells. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HepG2 | 13.72 |

| K562 | 19.62 |

| HL-60 | 20.72 |

| PBMC (non-malignant) | 4.22 |

These results suggest that while 3α-phenylacetoxy tropane has significant activity against malignant cells, it also poses a risk to non-malignant cells, indicating a need for careful evaluation in therapeutic contexts .

The mechanisms underlying the biological activities of 3α-phenylacetoxy tropane are complex and involve multiple pathways:

- Cholinergic Modulation : The compound interacts with muscarinic acetylcholine receptors, which play a crucial role in neurotransmission and pain modulation.

- Cell Cycle Inhibition : Studies suggest that tropane alkaloids may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.

- Apoptosis Induction : Evidence indicates that treatment with 3α-phenylacetoxy tropane can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of 3α-phenylacetoxy tropane:

- In Vitro Studies : A study evaluating the antiproliferative effects of various tropane alkaloids found that 3α-phenylacetoxy tropane significantly decreased cell viability in multiple cancer cell lines .

- Pharmacokinetics : The pharmacokinetic profile indicates rapid absorption and distribution in tissues following administration, with significant first-pass metabolism affecting bioavailability .

Q & A

Q. What analytical methods are recommended for detecting and quantifying 3α-phenylacetoxy tropane in plant matrices?

To analyze 3α-phenylacetoxy tropane in plant tissues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and selectivity for tropane alkaloids. For example, LC-MS/MS has been successfully applied to detect atropine and scopolamine in mint tea samples with a 30% detection rate above the limit of quantification (LOQ) . Gas chromatography-mass spectrometry (GC-MS) is also effective for characterizing intermediates like tropine, as demonstrated in enzymatic assays of tropane alkaloid biosynthesis . Key parameters to optimize include:

- LC-MS/MS : Use reverse-phase columns (C18), electrospray ionization (ESI), and multiple reaction monitoring (MRM) for quantification.

- GC-MS : Derivatize samples to improve volatility and employ selective ion monitoring (SIM) for trace analysis.

For purity assessment, combine GC with titration methods (e.g., HClO4 titration) and infrared (IR) spectroscopy to confirm structural integrity .

Q. How can researchers ensure the purity of synthesized 3α-phenylacetoxy tropane derivatives?

Critical methods include:

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection or GC for volatile derivatives.

- Spectroscopy : Nuclear magnetic resonance (NMR) for structural confirmation and IR for functional group analysis.

- Titration : Acid-base titration (e.g., using HClO4) to quantify alkaloid content, ensuring purity ranges between 97.5–102.5% .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weights and detect impurities.

Q. What strategies exist for systematic literature reviews in tropane alkaloid research?

Use bibliometric tools like CiteSpace and VOSviewer to map trends and identify knowledge gaps. Key steps:

Retrieve data from databases (e.g., Web of Science) using keywords like "tropane alkaloids" and filter for peer-reviewed articles.

Remove duplicates and analyze co-citation networks to identify pivotal studies.

Visualize clusters of research themes (e.g., biosynthesis pathways, contamination in food) to prioritize experimental directions .

Advanced Research Questions

Q. How can metabolic engineering enhance 3α-phenylacetoxy tropane production in plant systems?

Overexpression of key biosynthetic genes (e.g., SlTRI, a tropine-forming reductase) in hairy root cultures can elevate yields. In Scopolia lurida, SlTRI overexpression increased hyoscyamine levels by 1.7–2.9× and scopolamine by 2× compared to controls. Methodological steps:

- Gene Isolation : Clone candidate genes (e.g., SlPMT, SlH6H) using root-specific promoters.

- Hairy Root Culture : Transform plant tissue with Agrobacterium rhizogenes to establish stable root lines.

- Metabolite Profiling : Quantify alkaloids via GC-MS or LC-MS/MS and correlate with gene expression data .

Q. What enzymatic assays confirm the activity of tropine-forming reductases in 3α-phenylacetoxy tropane biosynthesis?

Recombinant Enzyme Production : Express SlTRI in E. coli and purify via affinity chromatography.

Substrate Incubation : Mix tropinone with NADPH and purified enzyme; monitor tropine formation.

GC-MS Analysis : Derivatize reaction products (e.g., trimethylsilylation) and quantify tropine using SIM mode.

Kinetic Parameters : Calculate and to compare enzyme efficiency across homologs .

Q. How can 3α-phenylacetoxy tropane be conjugated with targeting moieties for drug delivery studies?

Solid-phase peptide synthesis (SPPS) enables covalent conjugation:

Resin Activation : Use Rink amide MBHA resin for C-terminal amidation.

Coupling : Attach (carboxyalkyl)triphenylphosphonium bromides to tropane derivatives via HBTU/DIPEA activation.

Cleavage and Purification : Treat with trifluoroacetic acid (TFA) cocktail, precipitate with diethyl ether, and lyophilize.

Validation : Confirm conjugation via LC-MS and assess cellular uptake in mitochondrial targeting studies .

Q. How can contradictory data on tissue-specific tropane alkaloid distribution be resolved?

Discrepancies (e.g., root vs. leaf alkaloid levels) arise from genetic, environmental, or methodological variability. Mitigate by:

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) with metabolomics (LC-MS) to link gene expression to metabolite profiles.

- Controlled Culturing : Standardize growth conditions (light, soil pH) and use hairy root cultures to minimize environmental noise.

- Cross-Study Validation : Replicate findings in multiple plant models (e.g., Atropa, Datura) .

Q. How to design experiments for studying the regulation of 3α-phenylacetoxy tropane biosynthesis?

Gene Knockout/RNAi : Silence candidate genes (e.g., PMT, H6H) and quantify alkaloid depletion via LC-MS.

Hormonal Elicitation : Treat cultures with jasmonic acid or salicylic acid to stimulate biosynthesis.

Time-Course Analysis : Sample tissues at multiple growth stages and correlate with qRT-PCR data.

Comparative Genomics : Identify conserved promoter elements in high-yield species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.